REACTION_CXSMILES
|
CN(C)[CH:3]=[C:4]([C:8]1[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[O:28][CH3:29])[CH2:18][CH2:17]2)=[CH:10][CH:9]=1)[C:5](=O)[CH3:6].C(=O)([O-])[O-].[K+].[K+].[C:40]([CH2:42][C:43]([NH2:45])=[O:44])#[N:41]>C(#N)C.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:40]([C:42]1[C:43](=[O:44])[NH:45][C:5]([CH3:6])=[C:4]([C:8]2[CH:32]=[CH:31][C:11]([O:12][CH2:13][CH:14]([OH:30])[CH2:15][N:16]3[CH2:17][CH2:18][N:19]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=4[O:28][CH3:29])[CH2:20][CH2:21]3)=[CH:10][CH:9]=2)[CH:3]=1)#[N:41] |f:1.2.3,6.7|
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Name
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1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C(C)=O)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
catalyst
|
Smiles
|
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C1=CC=C(OCC(CN2CCN(CC2)C2=C(C=CC=C2)OC)O)C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |